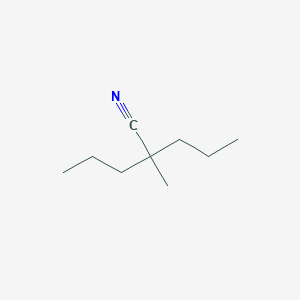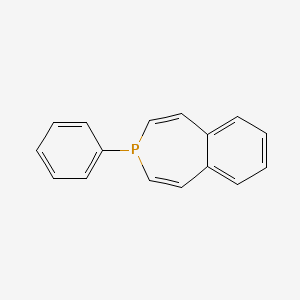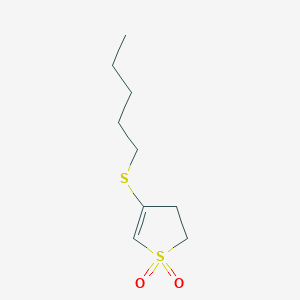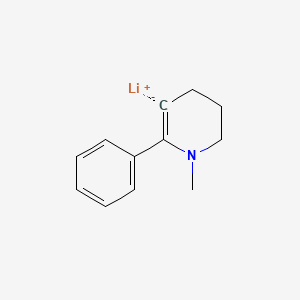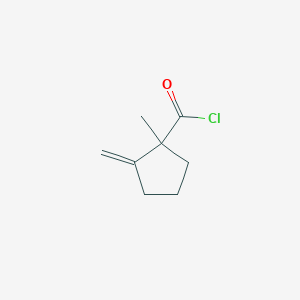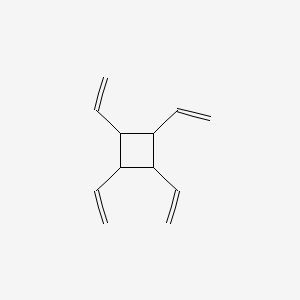
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific geometric configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photodimerization of vinyl-substituted cyclobutanes. This process involves the use of ultraviolet light to induce the formation of the cyclobutane ring from vinyl precursors.
Industrial Production Methods: Industrial production of this compound may involve scalable photodimerization processes. These methods are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, light intensity, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups.
Substitution: The vinyl groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using halogens or halogenating agents.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alkyl-substituted cyclobutanes.
Substitution: Halogenated cyclobutanes and other substituted derivatives.
Scientific Research Applications
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its interaction with various molecular targets. The vinyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The compound’s unique geometric configuration allows for specific interactions with enzymes and other biological molecules, potentially influencing their activity and function.
Comparison with Similar Compounds
- cis,trans,trans-1,2,3,4-Tetravinylcyclobutane
- trans,trans,cis-1,2,3,4-Tetravinylcyclobutane
- cis,cis,cis-1,2,3,4-Tetravinylcyclobutane
Comparison: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
82865-42-7 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,2,3,4-tetrakis(ethenyl)cyclobutane |
InChI |
InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2 |
InChI Key |
XXHDHKZTASMVSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(C(C1C=C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


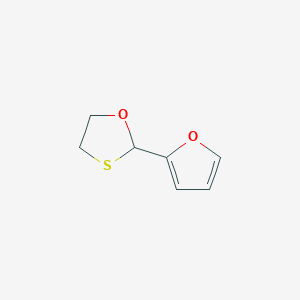
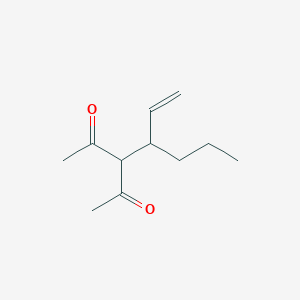
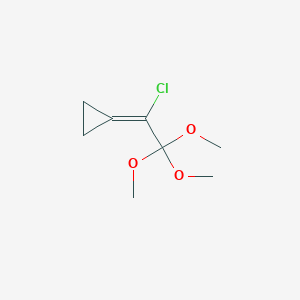
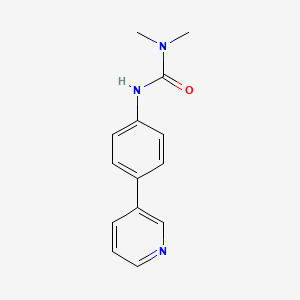
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
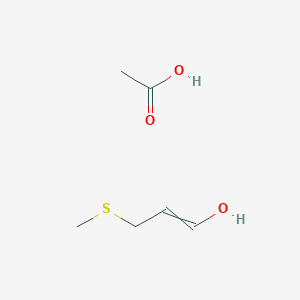
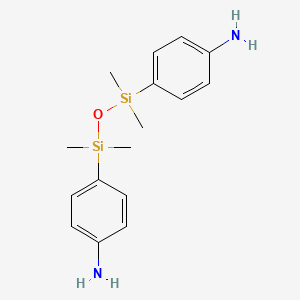
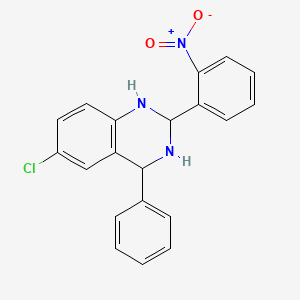
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
